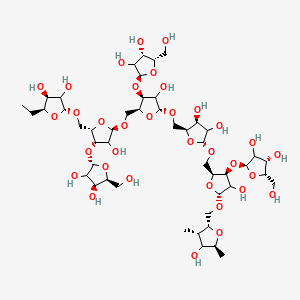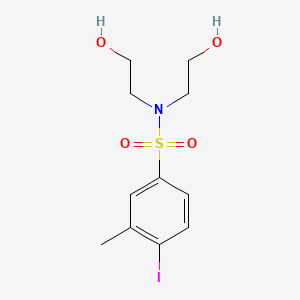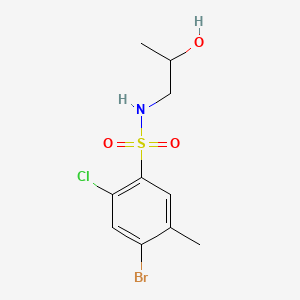
Arabinan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arabinan is a polysaccharide composed of arabinose units, primarily found in the cell walls of plants. It is a significant component of pectin, a structural heteropolysaccharide present in the primary cell walls of terrestrial plants. This compound consists of a backbone of α-1,5-linked arabinofuranose units, which can be branched at positions O-2 and/or O-3 with additional arabinose residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arabinan can be synthesized through enzymatic processes involving specific enzymes such as endo-arabinanase and α-L-arabinofuranosidase. These enzymes hydrolyze the this compound backbone to produce arabino-oligosaccharides or L-arabinose . The enzymatic degradation of this compound is typically carried out at optimal conditions of pH 6.5 and temperatures around 75°C .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources such as sugar beet pulp and apple pomace. The extraction process includes enzymatic treatment to break down the cell wall components and release this compound. The extracted this compound is then purified using techniques such as chromatography and precipitation .
Types of Reactions:
Oxidation: this compound can be oxidized using oxidizing agents to produce arabinonic acid.
Reduction: Reduction of this compound can yield arabinitol.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as endo-arabinanase and α-L-arabinofuranosidase at pH 6.5 and 75°C.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Arabino-oligosaccharides and L-arabinose.
Oxidation: Arabinonic acid.
Reduction: Arabinitol.
Scientific Research Applications
Arabinan has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of arabinan involves its degradation by specific enzymes. Endo-arabinanase cleaves the internal α-1,5-linked arabinofuranose backbone, producing arabino-oligosaccharides. α-L-arabinofuranosidase further hydrolyzes these oligosaccharides to release L-arabinose . These enzymes act synergistically to efficiently degrade this compound into its constituent sugars .
Comparison with Similar Compounds
Galactan: Composed of β-1,4-linked galactopyranose units.
Xylan: Composed of β-1,4-linked xylose units with various side chains.
Uniqueness: Arabinan’s unique structure allows it to interact differently with enzymes and other cell wall components, making it a distinct polysaccharide in plant cell walls .
Properties
IUPAC Name |
(2R,4S,5S)-2-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[[(2R,3S,5S)-4-hydroxy-3,5-dimethyloxolan-2-yl]methoxy]oxolan-2-yl]methoxy]-3,4-dihydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-5-ethyloxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O34/c1-4-15-25(53)30(58)41(72-15)68-10-21-39(81-47-33(61)27(55)17(6-50)74-47)37(65)45(79-21)70-12-23-40(82-48-34(62)28(56)18(7-51)75-48)36(64)44(78-23)67-9-20-29(57)31(59)42(76-20)69-11-22-38(80-46-32(60)26(54)16(5-49)73-46)35(63)43(77-22)66-8-19-13(2)24(52)14(3)71-19/h13-65H,4-12H2,1-3H3/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24?,25-,26-,27-,28-,29-,30?,31?,32?,33?,34?,35?,36?,37?,38-,39-,40-,41-,42-,43-,44-,45-,46+,47+,48+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQRGNLNINKWNE-OHCNJMNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)C)O)C)O)OC7C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](C([C@@H](O1)OC[C@H]2[C@H](C([C@@H](O2)OC[C@H]3[C@H](C([C@@H](O3)OC[C@H]4[C@H](C([C@@H](O4)OC[C@H]5[C@H](C([C@@H](O5)OC[C@H]6[C@H](C([C@@H](O6)C)O)C)O)O[C@H]7C([C@@H]([C@@H](O7)CO)O)O)O)O)O)O[C@H]8C([C@@H]([C@@H](O8)CO)O)O)O)O[C@H]9C([C@@H]([C@@H](O9)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1201.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



